molecular formula C11H12N4S B15066947 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione CAS No. 577984-25-9

4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione

Cat. No.: B15066947
CAS No.: 577984-25-9
M. Wt: 232.31 g/mol
InChI Key: PHFQIRCWFCHQMG-UHFFFAOYSA-N
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Description

4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is a tricyclic fused heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring fused to a tetrahydroquinoline core, a structure formally isoelectronic to biologically crucial flavins . Research indicates that derivatives of this pyrimido[4,5-b]quinoline scaffold possess a range of pharmacological properties, including notable antimicrobial effects . Specifically, this compound and its analogs have demonstrated promising in vitro antimicrobial activity against various microbial strains, including the yeast Aspergillus niger and the Gram-positive bacterium Staphylococcus aureus . The compound serves as a versatile synthetic intermediate or a key precursor for developing novel therapeutic agents . Its reactivity allows for further functionalization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

577984-25-9

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

4-amino-6,7,8,9-tetrahydro-3H-pyrimido[4,5-b]quinoline-2-thione

InChI

InChI=1S/C11H12N4S/c12-9-7-5-6-3-1-2-4-8(6)13-10(7)15-11(16)14-9/h5H,1-4H2,(H3,12,13,14,15,16)

InChI Key

PHFQIRCWFCHQMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=NC(=S)NC(=C3C=C2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols .

Industrial Production Methods

Industrial production methods for this compound often utilize similar multi-component reactions but on a larger scale. The use of organic catalysts like trityl chloride, which are stable, non-toxic, and commercially available, is advantageous for industrial applications .

Chemical Reactions Analysis

Reactivity with Electrophiles

The thione and amino groups participate in electrophilic substitutions:

Reaction with Carbon Disulfide

  • Product : Pyrimidinedithione (12 ) .

  • Conditions : Reflux in ethanol with NaOEt.

  • Mechanism :

    • Initial attack by CS₂ at the amino group.

    • Cyclization via intermediate 10 and 11 .

  • Yield : 85% .

Acylation with Acid Chlorides

  • Product : 2-Methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one (18 ) .

  • Reagents : Acetyl chloride, DMF.

  • Mechanism :

    • Acylation of the amino group to form 16 .

    • Cyclization via elimination of HCl.

  • Yield : 78% .

Reaction with Isocyanates/Isothiocyanates

  • Products : Ureido/thioureido derivatives (20a,b ) and fused systems (21a,b ) .

  • Conditions : DMF, triethylamine (TEA), reflux.

  • Mechanism :

    • Nucleophilic addition of the amino group to isocyanate.

    • Cyclization to form tricyclic systems.

  • Yield : 80–88% .

SubstrateProductReaction Time (h)Yield (%)
Phenylisocyanate21a (Ureido derivative)1085
Phenylisothiocyanate21b (Thioureido derivative)1082

Alkaline Hydrogen Peroxide Treatment

  • Product : Pyrimidoquinoline derivative (15 ) .

  • Conditions : Alkaline H₂O₂, room temperature.

  • Mechanism :

    • Hydration of the nitrile to carboxamide (14 ).

    • Cyclization under basic conditions.

  • Yield : 75% .

Dimroth Rearrangement

  • Product : Rearranged derivative (24 ) from benzoylisothiocyanate adduct (22 ) .

  • Conditions : Reflux in DMF.

  • Mechanism :

    • Formation of intermediate 23 via thioamide cyclization.

    • Thermal rearrangement to 24 .

Multicomponent Reactions

Microwave-assisted synthesis with aldehydes and dimedone yields antiproliferative analogs :

  • Catalyst : Trityl chloride (TrCl) or cellulose sulfuric acid.

  • Conditions : Solvent-free, 80–100°C.

  • Key Features :

    • High yields (87–96%) .

    • Short reaction times (25–40 minutes) .

Structural Confirmation

  • X-ray Crystallography : Confirms bicyclic fused systems (e.g., 5 and 7 ) .

  • Spectroscopy : ¹H/¹³C NMR and IR validate thione (-C=S) and amino (-NH₂) groups .

This compound’s versatility in forming fused heterocycles and bioactive derivatives underscores its value in medicinal and synthetic chemistry. Future studies could explore its applications in kinase inhibition or antimicrobial agents.

Scientific Research Applications

4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is a heterocyclic compound featuring a pyrimidine ring fused with a quinoline structure, possessing an amino group at the 4-position and a thione functional group at the 2-position. Displaying a molecular formula of C₁₃H₁₄N₂S, the compound's arrangement of nitrogen and sulfur atoms contributes to its distinct chemical characteristics. Due to its biological activities, applications of this compound are primarily in medicinal chemistry.

Potential Applications

  • Drug Development The presence of the thione group suggests potential reactivity and biological interactions that can be exploited in drug development.
  • Pharmacological Investigation Its biological activities make it a candidate for further pharmacological investigation.
  • Chemical Modifications Its unique structural features also make it an interesting subject for further chemical modifications aimed at improving its pharmacological profile.

Biological Activities

This compound exhibits significant biological activity that has been explored in various studies. Some notable activities include:

  • Antimalarial
  • Anticancer
  • Antimicrobial
  • Anti-inflammatory activities

Synthesis

The synthesis of this compound can be accomplished through several methods. For instance, one method involves reacting a substituted quinoline with thiourea in an ethanol/sodium ethoxide mixture to produce the desired thione derivative. Another method involves the reaction of a precursor compound with thiourea in an ethanol/sodium ethoxide mixture, leading to the formation of this compound through a series of intermediates.

Interaction Studies

Mechanism of Action

The mechanism of action of 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Thione vs. Oxo Derivatives

  • 4-Amino-6,7,8,9-tetrahydro-5-phenylpyrimido[4,5-b]quinolin-2(1H)-one (9b): Replacing the thione (-S) group with a carbonyl (-O) group alters electronic properties and hydrogen-bonding capacity. The oxo derivative is synthesized using urea instead of thiourea .

Substitution at Position 5

  • 5-(4-Methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine (9b in ): Substituting the phenyl group at position 5 with a 4-methoxyphenyl moiety increases steric bulk and electron density. This derivative demonstrated notable anti-inflammatory activity (67% edema inhibition at 50 mg/kg) in vivo, attributed to enhanced binding to p38 MAPK in docking studies . The methoxy group may improve membrane permeability or target affinity compared to the unsubstituted phenyl group in the target compound.
  • 5-(4-Chlorophenyl)-8,8-dimethyl derivatives () :
    Introducing halogen (e.g., Cl) or alkyl (e.g., dimethyl) groups at position 5 or 8 increases molecular weight and hydrophobicity. For example, the compound with a 4-chlorophenyl group (C20H21N3O3S, MW 383.46) showed optimized reaction yields (69–79%) under green synthesis conditions . Such modifications could influence pharmacokinetics, such as metabolic stability or plasma protein binding.

Amino Group Positional Isomers

  • This isomer is synthesized via thiourea treatment in acetic acid under reflux .

Annulated and Fused Derivatives

  • 1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione (): Incorporating a diazepine ring expands the tetracyclic system, introducing additional hydrogen-bonding sites (N–H···O).

Structural and Functional Data Table

Compound Name (Reference) Substituents Synthesis Route Key Properties/Bioactivity
Target compound (9a) 4-NH2, 2-S, 5-Ph Thiourea + compound 3 in EtOH/NaOEt Antibacterial (structural data)
Oxo derivative (9b) 4-NH2, 2-O, 5-Ph Urea + compound 3 in EtOH/NaOEt Comparative electronic studies
5-(4-MeOPh)-4-amine (9b) 4-NH2, 5-(4-MeOPh), 2-pyridinyl Hydrazine hydrate reflux Anti-inflammatory (67% inhibition)
7-Amino-2-thione (3e) 7-NH2, 2-S Thiourea + compound 2 in AcOH Underexplored bioactivity
8,8-Dimethyl-5-(4-MeSPh) 5-(4-MeSPh), 8,8-dimethyl Multi-component reaction in water High yield (69–79%), green synthesis

Key Research Findings

  • Synthetic Flexibility: The pyrimido[4,5-b]quinoline core allows diverse functionalization (e.g., thione/oxo interchange, aryl substitutions) via one-pot or multi-component reactions in solvents like ethanol, water, or DMF .
  • Biological Relevance : Thione derivatives exhibit enhanced binding in molecular docking studies compared to oxo analogs, likely due to sulfur’s polarizability and hydrogen-bond acceptor capacity .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy) at position 5 improve anti-inflammatory activity .
    • Bulky substituents (e.g., 4-chlorophenyl) may enhance metabolic stability but reduce solubility .

Biological Activity

4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N4SC_{11}H_{12}N_4S with a molecular weight of approximately 232.31 g/mol. The compound features a fused pyrimidine and quinoline structure that enhances its biological activity through various mechanisms.

Biological Activities

Research has demonstrated that derivatives of this compound exhibit multiple biological activities:

  • Antimicrobial Activity : Studies indicate moderate to strong antimicrobial effects against various pathogens. For instance:
    • Compounds derived from this scaffold demonstrated strong activity against Aspergillus niger and moderate activity against Staphylococcus aureus .
    • Specific derivatives showed antifungal efficacy against Candida albicans, with some exhibiting significant inhibition .
  • Anticancer Properties : The compound has shown potential in cancer treatment by inhibiting tumor growth in various cancer cell lines. It acts through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-component reactions or cyclization processes. A common method includes the reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline with thiourea or isothiocyanates under specific conditions .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Screening : A study tested various derivatives against bacterial strains and fungi. Compounds demonstrated varying degrees of effectiveness; notably, one derivative exhibited an IC50 value of 25 µg/mL against E. coli .
  • Anticancer Evaluation : In vitro assays on cancer cell lines revealed that certain derivatives induced apoptosis at concentrations as low as 10 µM .
  • In Vivo Studies : Animal models treated with specific formulations showed reduced tumor sizes and improved survival rates compared to controls .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialStrong activity against A. niger, moderate against S. aureus
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What are the common synthetic routes for 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 2-chloroquinoline-3-carbonitriles with thiourea derivatives or via multicomponent reactions involving aldehydes, cyclic ketones, and 6-amino-2-methylthiouracil. Key methods include:

  • Vilsmeier-Haack cyclization : Reacting 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride in the presence of tert-butoxide catalysts (e.g., t-BuOK) at 60°C yields pyrimidoquinoline derivatives. This method achieves moderate yields (50–65%) and requires careful control of solvent (DMF/POCl₃) and temperature .
  • Ultrasound-assisted synthesis : Fe(DS)₃ (iron dodecyl sulfate) as a Lewis acid-surfactant catalyst under sonication enhances reaction efficiency, reducing time and improving regioselectivity. For example, derivatives like 5-(4-methoxyphenyl)-1,3-dimethyl analogs are synthesized with IR and NMR data confirming structural integrity .

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/SolventYield (%)Key Conditions
Vilsmeier-Haackt-BuOK/DMF-POCl₃50–6560°C, 12–24 h
Ultrasound-assistedFe(DS)₃, H₂O70–8540–60°C, 30–60 min
CyclocondensationZnCl₂ (catalyst)45–60Reflux, 6–8 h

Q. How is structural characterization of this compound validated, and what analytical discrepancies may arise?

Structural validation relies on multimodal spectroscopy :

  • ¹H/¹³C NMR : Signals for aromatic protons (δ 6.65–6.94 ppm) and methyl/methylene groups (δ 2.39–3.27 ppm) confirm substitution patterns. For example, N-CH₃ groups in 1,3-dimethyl derivatives show sharp singlets at δ 3.24–3.27 ppm .
  • IR spectroscopy : Stretching vibrations for C=S (1060–1100 cm⁻¹) and C=O (1704–1705 cm⁻¹) distinguish thione and ketone functionalities .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 352 [M+H]⁺) align with theoretical values but may show fragmentation anomalies due to thermal instability during ionization .

Discrepancies : Variability in melting points (e.g., 112–130°C for derivatives) and elemental analysis deviations (e.g., ±0.5% for carbon content) may arise from impurities or polymorphic forms .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across pyrimidoquinoline derivatives?

Contradictions in antimicrobial or anticancer activity (e.g., IC₅₀ variations >10 µM) require:

  • Dose-response normalization : Account for differences in cell line viability assays (e.g., HeLa vs. HT-29) by standardizing protocols (e.g., MTT assay incubation: 48 h, 10% FBS) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, 4-fluorobenzylidene derivatives (17b) show enhanced antimicrobial activity vs. nitro-substituted analogs (17c), likely due to electron-withdrawing effects improving membrane penetration .
  • Meta-analysis of published IC₅₀ data : Cross-reference results from independent studies to identify outliers or assay-specific biases .

Q. How can computational methods optimize the design of pyrimidoquinoline-based inhibitors?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like topoisomerase II or EGFR. For example, thione moieties exhibit strong hydrogen bonding with kinase active sites .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Substituents like 3,4-dimethoxyphenyl lower the energy gap (ΔE ≈ 4.5 eV), enhancing electrophilic interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

Q. What experimental controls are critical when evaluating antitumor mechanisms of this compound?

  • Positive controls : Include doxorubicin (IC₅₀ = 0.1–1 µM) to benchmark cytotoxicity in assays like apoptosis (Annexin V/PI staining) .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid nonspecific cell death.
  • Metabolic interference checks : Use ROS scavengers (e.g., NAC) to confirm whether oxidative stress drives cytotoxicity .

Q. How do solvent and catalyst choices impact regioselectivity in pyrimidoquinoline synthesis?

  • Polar aprotic solvents (DMF, DMSO): Favor cyclization via stabilization of zwitterionic intermediates, increasing yields of 4-thione derivatives by 15–20% .
  • Lewis acid catalysts : ZnCl₂ promotes imine formation in cyclocondensation, while Fe(DS)₃ under sonication enhances reaction homogeneity, reducing byproducts like dimerized quinoline adducts .

Q. What are the limitations of current synthetic methods for scaling up pyrimidoquinoline derivatives?

  • Low atom economy : Multicomponent reactions often generate stoichiometric waste (e.g., HCl in Vilsmeier-Haack).
  • Thermal sensitivity : Prolonged heating (>80°C) degrades thione moieties, necessitating stepwise protocols .
  • Chromatography reliance : Purification of regioisomers (e.g., 5- vs. 7-substituted derivatives) requires HPLC, limiting scalability .

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